molecular formula C16H14N4O2S2 B3632722 N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-ethoxybenzamide

N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-ethoxybenzamide

Cat. No.: B3632722
M. Wt: 358.4 g/mol
InChI Key: IDHVHORWQXBOGX-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-ethoxybenzamide is a benzamide derivative featuring a benzothiadiazole moiety linked via a carbamothioyl group and a 4-ethoxybenzamide substituent. The ethoxy group on the benzamide moiety contributes to solubility and bioavailability, while the carbamothioyl bridge may influence conformational stability and hydrogen-bonding capacity.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S2/c1-2-22-11-8-6-10(7-9-11)15(21)18-16(23)17-12-4-3-5-13-14(12)20-24-19-13/h3-9H,2H2,1H3,(H2,17,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHVHORWQXBOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the reaction of 2-aminobenzenethiol with nitrous acid to form the benzothiadiazole ring. This intermediate is then reacted with ethoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiadiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzothiadiazole derivatives with various functional groups.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several benzamide and benzothiazole derivatives documented in the literature. Below is a systematic comparison based on substituent effects, physicochemical properties, and synthetic methodologies.

Structural Analogues and Substituent Effects

Compound (CAS/ID) Core Structure Key Substituents Molecular Weight (g/mol) Calculated logP Key Properties/Applications
Target Compound Benzothiadiazole-carbamothioyl-benzamide 4-ethoxy, benzothiadiazole ~402–420* ~4.5–5.5* Potential kinase/modulator activity
912770-89-9 Benzothiazole-benzamide 6-chloro-4-methylbenzothiazole, 4-ethoxy ~380–400* ~5.0 Enhanced lipophilicity (Cl substituent)
912771-03-0 Benzothiazole-benzamide 4-methoxy-7-methylbenzothiazole, 4-ethoxy ~390–410* ~3.8 Improved solubility (OCH₃ group)
307326-06-3 Benzothiazole-benzamide 2-(benzothiazolyl)phenyl, 4-butoxy 402.5 6.1 High logP (butoxy chain)
(Z)-N-[3-(2-Methoxyphenyl)... Dihydrothiazole-benzamide 2-methoxyphenyl, 4-methylbenzamide 408.5 ~3.5 Planar geometry (dihydrothiazole)

Notes:

  • Methoxy (OCH₃) groups improve solubility via polarity .
  • Chain Length : The 4-butoxy group in 307326-06-3 increases logP (6.1) compared to ethoxy (~4.5–5.5), favoring lipid bilayer penetration but complicating formulation .
  • Heterocyclic Core : Benzothiadiazole (electron-deficient) vs. dihydrothiazole (planar, conjugated) cores influence electronic properties and binding modes. Dihydrothiazole derivatives exhibit rigidity, aiding in crystallinity and stable interactions .

Physicochemical and Bioactivity Trends

  • Solubility : Methoxy and ethoxy groups enhance water solubility compared to chloro or butoxy substituents. For instance, 912771-03-0 (OCH₃) has a logP of ~3.8 vs. 6.1 for 307326-06-3 (butoxy) .
  • Bioactivity: Chloro-substituted derivatives (e.g., 912770-89-9) may exhibit stronger electrophilic interactions with target proteins, while methoxy groups could favor hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-ethoxybenzamide
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N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-ethoxybenzamide

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